E3 Ligase Ligand-linker Conjugate 82
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E3 Ligase Ligand-linker Conjugate 82 is a part of the Proteolysis Targeting Chimeric Molecules (PROTACs) technology. This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, which, when linked to the ligand for a target protein, can be used to constitute PROTACs that target proteins for ubiquitination and degradation. This technology has shown significant potential in the treatment of various diseases, including cancer, autoimmunity, and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 82 involves the conjugation of a ligand specific to the E3 ubiquitin ligase with a linker. The process typically includes nucleophilic aromatic substitution reactions, where primary or secondary amines react with aromatic compounds at elevated temperatures (around 130°C) to yield the desired conjugates . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and efficiency. The process includes rigorous quality control measures to ensure the purity and activity of the compound. The use of high-quality reagents and optimized reaction conditions is crucial for the successful industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
E3 Ligase Ligand-linker Conjugate 82 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions are commonly used in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Primary and secondary amines are used in nucleophilic substitution reactions at elevated temperatures.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in the synthesis of PROTACs and other related compounds .
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 82 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Helps in studying protein-protein interactions and cellular processes.
Medicine: Potential therapeutic applications in treating cancer, autoimmune diseases, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of E3 Ligase Ligand-linker Conjugate 82 involves the formation of a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the ubiquitination of the target protein, leading to its degradation by the proteasome. The molecular targets include various proteins involved in cellular processes, and the pathways involved are primarily related to the ubiquitin-proteasome system .
Comparison with Similar Compounds
E3 Ligase Ligand-linker Conjugate 82 is unique due to its specific ligand-linker combination, which provides high specificity and efficiency in targeting proteins for degradation. Similar compounds include:
Von Hippel-Lindau (VHL) Ligands: Used in the synthesis of PROTACs targeting hypoxia-inducible factors.
Cereblon (CRBN) Ligands: Utilized in PROTACs for targeting various proteins involved in cellular processes.
MDM2 Ligands: Employed in PROTACs for targeting proteins related to cancer
These compounds share similar mechanisms of action but differ in their specific ligands and linkers, which provide unique properties and applications.
Properties
Molecular Formula |
C36H49N5O8S |
---|---|
Molecular Weight |
711.9 g/mol |
IUPAC Name |
tert-butyl 4-[2-[[5-[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-1,2-oxazol-3-yl]oxy]ethoxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C36H49N5O8S/c1-22(2)31(29-18-30(39-49-29)47-16-15-46-27-11-13-40(14-12-27)35(45)48-36(4,5)6)34(44)41-20-26(42)17-28(41)33(43)37-19-24-7-9-25(10-8-24)32-23(3)38-21-50-32/h7-10,18,21-22,26-28,31,42H,11-17,19-20H2,1-6H3,(H,37,43)/t26-,28+,31-/m1/s1 |
InChI Key |
MAOLMRIHTGNOGE-PNBNRWGDSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](C4=CC(=NO4)OCCOC5CCN(CC5)C(=O)OC(C)(C)C)C(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)OCCOC5CCN(CC5)C(=O)OC(C)(C)C)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.